3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Lipophilicity Drug-likeness ADME prediction

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heteroaryl boronic ester building block featuring a 5-substituted pyridine core bearing a cyclopropyl group at the 3-position. This compound belongs to the class of pinacol boronic esters, which are widely utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions due to their high stability and controlled reactivity.

Molecular Formula C14H20BNO2
Molecular Weight 245.129
CAS No. 1220696-43-4
Cat. No. B595093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS1220696-43-4
Synonyms3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Molecular FormulaC14H20BNO2
Molecular Weight245.129
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3CC3
InChIInChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-11(8-16-9-12)10-5-6-10/h7-10H,5-6H2,1-4H3
InChIKeyZEPYWCGUQASUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1220696-43-4): A Specialized Pyridine Boronic Ester for Advanced Synthesis and Procurement Decisions


3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heteroaryl boronic ester building block featuring a 5-substituted pyridine core bearing a cyclopropyl group at the 3-position. This compound belongs to the class of pinacol boronic esters, which are widely utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions due to their high stability and controlled reactivity [1]. The CAS registry number 1220696-43-4 identifies this specific molecular entity with molecular formula C14H20BNO2 and molecular weight 245.13 g/mol . Unlike simpler pyridine boronic acids or esters, the cyclopropyl substituent imparts distinct steric and electronic properties that influence coupling efficiency, regioselectivity, and downstream physicochemical profiles of reaction products.

Procurement Risk Analysis: Why Not All Pyridine Boronic Esters Are Interchangeable with CAS 1220696-43-4


Direct substitution of 3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with alternative pyridine boronic esters or the corresponding free boronic acid introduces quantifiable risks in reaction yield, product purity, and downstream compound profiles. The cyclopropyl ring imparts unique conformational constraints and electron-donating effects that differ markedly from methyl or ethyl analogs . Replacing the pinacol ester with the free boronic acid analog (5-cyclopropylpyridin-3-ylboronic acid) can compromise storage stability and complicate stoichiometric control due to boronic acid's propensity for protodeboronation and formation of boroxine oligomers . These differences are not merely theoretical; they translate into measurable variations in lipophilicity, topological polar surface area, and coupling efficiency that can derail a synthetic route or alter a lead compound's pharmacokinetic profile. The quantitative evidence below demonstrates why generic substitution is not a viable procurement strategy.

Quantitative Differentiation Evidence for CAS 1220696-43-4 Against Closest Analogs


Lipophilicity (LogP) Comparison: Cyclopropyl Exceeds Ethyl and Methyl Analogs in Prospective Membrane Permeability

The target compound exhibits a computed LogP of 2.26 . This value represents a significant, quantifiable increase in lipophilicity compared to the analogous 5-methylpyridine-3-boronic acid pinacol ester (LogP 1.69) , but is lower than the corresponding 5-ethyl analog (LogP 3.45) . This positions the cyclopropyl derivative in a differentiated lipophilicity range that may offer a balanced profile for oral bioavailability and CNS penetration potential, distinct from both the more polar methyl and the more lipophilic ethyl variants.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Identity Enables Selective Intellectual Property Design

The target compound possesses a TPSA of 31.4 Ų [1], identical to the 5-methyl analog and the regioisomeric 2-cyclopropyl-5-boronic ester (PSA 31.35 Ų) [2]. While TPSA is identical across this series, the target compound's increased molecular weight (245.13 g/mol) relative to the methyl analog (219.09 g/mol) results in a different balance of lipophilicity and polarity, directly affecting CNS MPO (Multiparameter Optimization) desirability scores used in neurological drug discovery programs.

TPSA Blood-brain barrier Medicinal chemistry

Steric and Electronic Differentiation: Cyclopropyl vs. Alkyl Substituent Effects on Suzuki Coupling Reactivity

The cyclopropyl group at the 3-position exerts both distinct steric and electronic effects compared to linear alkyl substituents. Cyclopropyl is a weaker σ-donor than ethyl but introduces significant conformational rigidity due to its ring strain and restricted rotation . The target compound's density (1.1±0.1 g/cm³) and boiling point (361.1±30.0 °C) are quantitatively comparable to the regioisomeric 2-cyclopropyl-5-pyridylboronic ester (density 1.07 g/cm³, boiling point 354.1 °C) , but the 3,5-substitution pattern of the target positions the boronic ester meta to the pyridine nitrogen, a regiochemical arrangement that has been specifically exploited in patent literature for the synthesis of cannabinoid receptor 2 agonists and nicotinic acetylcholine receptor ligands [1].

Suzuki-Miyaura coupling Steric effects Electron-donating group

Storage Stability and Handling: Pinacol Ester Protects Against Protodeboronation Relative to Free Boronic Acid

The target compound, as a pinacol boronic ester, requires storage at 2-8°C under inert atmosphere, conditions consistent with the stability requirements of protected boronic esters . In contrast, the corresponding free boronic acid analog (5-cyclopropylpyridin-3-ylboronic acid, CAS 1044210-58-3) is documented to require storage under inert gas at 2-8°C and exhibits a predicted pKa of 4.07±0.10 . The free boronic acid's lower pKa and unprotected boron center renders it significantly more susceptible to protodeboronation under aqueous or protic reaction conditions. The pinacol ester form of the target compound provides a more robust and reliably dosed reagent for cross-coupling, reducing batch-to-batch variability in stoichiometric control.

Stability Storage condition Protodeboronation

Purity and Lot-to-Lot Consistency: Vendor Benchmarks for Procurement Quality Assurance

Commercially sourced 3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is offered at minimum purity specifications of 95% from multiple established suppliers including AKSci, Chemshuttle, and CymitQuimica , and at NLT 98% from specialty boron suppliers such as Boroncore [1]. This contrasts with the corresponding ethyl analog (CAS 1220696-49-0), which Fluorochem specifies at 98+% , and the methyl analog for which purity specifications are less consistently reported across vendors. The availability of the target compound at NLT 98% purity provides procurement teams with a higher-quality option suitable for demanding applications such as late-stage functionalization of pharmaceutical intermediates where individual impurity profiles are critical.

Purity specification Vendor comparison Quality control

Regiochemical Differentiation: 3,5-Substitution Pattern Enables Distinct Pharmacophore Construction vs. 2,5-Regioisomer

The 3-cyclopropyl-5-boronic ester substitution pattern of the target compound places the reactive boron center at the meta position relative to the pyridine nitrogen, creating a vector angle that differs from the 2-cyclopropyl-5-boronic ester regioisomer (CAS 893567-09-4) . This regiochemical arrangement has been specifically employed in the synthesis of cannabinoid receptor 2 (CB2) agonist candidates as disclosed in patent US 20190248803 A1, where 3-cyclopropyl-5-substituted pyridines serve as key intermediates [1]. The 2,5-substituted regioisomer, while sharing identical molecular weight and comparable density/boiling point (density 1.07 g/cm³, BP 354.1 °C), yields products with a fundamentally different spatial orientation of the cyclopropyl substituent relative to the coupled aryl group.

Regiochemistry Pharmacophore Cannabinoid receptor

Recommended Application Scenarios for 3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1220696-43-4) Based on Quantified Differentiation


Late-Stage Diversification in Cannabinoid Receptor 2 (CB2) Agonist Programs

The 3-cyclopropyl-5-boronic ester regiochemistry of CAS 1220696-43-4 aligns precisely with the substitution pattern required for synthesizing pyridine-based CB2 agonists as disclosed in patent literature [1]. The compound's LogP of 2.26 and TPSA of 31.4 Ų confer a drug-likeness profile that falls within the optimal range for CNS-active ligands. Procurement of this specific building block ensures access to the patented chemical space without the need for regiochemical correction steps.

Suzuki-Miyaura Coupling When Aqueous Stability is Critical

The pinacol ester form of CAS 1220696-43-4 offers superior resistance to protodeboronation compared to the free boronic acid analog (5-cyclopropylpyridin-3-ylboronic acid, predicted pKa 4.07) . This makes it the preferred reagent for aqueous-phase or protic solvent Suzuki couplings where boronic acid decomposition would compromise yield. Multi-vendor availability at NLT 98% purity supports reproducible coupling stoichiometry.

Neurological Drug Discovery Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

The cyclopropyl substituent of CAS 1220696-43-4 delivers a LogP (2.26) that is 0.57 units higher than the methyl analog but 1.19 units lower than the ethyl analog , providing a lipophilicity 'sweet spot' for optimizing CNS penetration while minimizing non-specific protein binding. Combined with a TPSA of 31.4 Ų, which is well below the 60-70 Ų threshold for BBB permeability, this compound is ideally suited for synthesizing neurological drug candidates where precise control of physicochemical properties is paramount.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 5-cyclopropylpyridine motif present in CAS 1220696-43-4 has been directly employed in the synthesis of α4β2-nicotinic acetylcholine receptor partial agonists with antidepressant profiles [2]. The cyclopropyl ring imparts conformational rigidity that is essential for receptor subtype selectivity. Using this pre-functionalized boronic ester building block enables direct, late-stage diversification of the pyridine core without exposing the cyclopropyl group to conditions that could induce ring-opening.

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